molecular formula C3H6NaO4P B13798245 sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate

sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate

Cat. No.: B13798245
M. Wt: 160.04 g/mol
InChI Key: JHXHBFDOOUMZSP-MUWMCQJSSA-M
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Description

Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate is a chemical compound that belongs to the class of phosphinates Phosphinates are organophosphorus compounds containing a phosphorus atom bonded to an oxygen atom and an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate typically involves the reaction of sodium hypophosphite with an appropriate epoxide under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The product is typically purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinates. These products have diverse applications in different fields .

Scientific Research Applications

Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Sodium hypophosphite: A related compound with similar chemical properties but different applications.

    Phosphonic acids: Compounds with a similar phosphorus-oxygen bond but different functional groups.

    Phosphine derivatives: Compounds derived from the reduction of phosphinates.

Uniqueness

Sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C3H6NaO4P

Molecular Weight

160.04 g/mol

IUPAC Name

sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate

InChI

InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1/t2-,3+;/m1./s1

InChI Key

JHXHBFDOOUMZSP-MUWMCQJSSA-M

Isomeric SMILES

C[C@@H]1[C@@H](O1)P(=O)(O)[O-].[Na+]

Canonical SMILES

CC1C(O1)P(=O)(O)[O-].[Na+]

Origin of Product

United States

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